4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound that belongs to the class of ethers and is characterized by its unique structure, which includes a tert-pentyl group attached to a phenyl ring and a pyrrolidinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride typically involves multiple steps, starting with the preparation of the tert-pentyl phenol derivative. This derivative is then reacted with pyrrolidinyl chloride under specific conditions to form the ether linkage. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of pyrrolidinyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrrolidinyl ether moiety.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The oxidation of the phenyl ring can lead to the formation of quinones or other oxidized phenolic derivatives.
Reduction: Reduction of the pyrrolidinyl ether moiety can result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can yield various substituted phenyl ethers or pyrrolidinyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be utilized to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The potential medicinal applications of this compound include its use as a precursor for the development of pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In industry, this compound can be used in the production of specialty chemicals, coatings, and materials. Its properties may be advantageous in the formulation of new products.
Mechanism of Action
The mechanism by which 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system under study.
Comparison with Similar Compounds
4-(tert-Butyl)phenyl 3-pyrrolidinyl ether hydrochloride: Similar structure with a tert-butyl group instead of tert-pentyl.
4-(sec-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride: Similar structure with a sec-pentyl group instead of tert-pentyl.
4-(n-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride: Similar structure with a n-pentyl group instead of tert-pentyl.
Uniqueness: 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is unique due to the presence of the tert-pentyl group, which provides steric hindrance and influences the compound's reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical behavior.
Properties
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-15(2,3)12-5-7-13(8-6-12)17-14-9-10-16-11-14;/h5-8,14,16H,4,9-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYXJJRNAFFFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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